5-Bromoimidazo[1,2-c]pyrimidine

Kinase Inhibition Medicinal Chemistry Sy Kinase

Researchers requiring a strategic synthetic handle for kinase-focused libraries often face limited access to the privileged imidazo[1,2-c]pyrimidine core. This 5-bromo derivative provides a direct entry point for developing orally bioavailable Syk/ZAP-70 inhibitors, where the scaffold imparts superior in vivo efficacy over triazolopyrimidine alternatives. - Enables rapid SAR exploration via Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the C5 position. - Distinct [1,2-c] topology offers a unique spatial vector for achieving selective kinome profiling, unavailable with the [1,2-a] isomer. Supplied with certificate of analysis, ready for immediate global dispatch.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B12996011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-c]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=C(N2C1=NC=C2)Br
InChIInChI=1S/C6H4BrN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H
InChIKeyHCRAJZINPXGYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoimidazo[1,2-c]pyrimidine: Core Properties and Scaffold Identification for Procurement


5-Bromoimidazo[1,2-c]pyrimidine (CAS 1369157-70-9, C6H4BrN3, MW 198.02) is a brominated heterocyclic building block within the privileged imidazo[1,2-c]pyrimidine scaffold class, a fused bicyclic system containing a bridgehead nitrogen atom [1]. The scaffold is recognized as a versatile pharmacophore in medicinal chemistry, particularly for kinase inhibition [2]. The core structure is defined by an imidazole ring fused to a pyrimidine ring, and the specific 5-bromo substitution provides a strategic synthetic handle for further functionalization via cross-coupling or nucleophilic aromatic substitution . The compound's molecular formula and SMILES string (Brc1nccc2nccn12) are well-defined, facilitating straightforward identification and procurement from chemical suppliers .

5-Bromoimidazo[1,2-c]pyrimidine Selection: Why Generic Analogs Cannot Replace This Specific Intermediate


Substituting 5-Bromoimidazo[1,2-c]pyrimidine with other imidazopyrimidine isomers or halogen analogs is not straightforward due to distinct differences in reactivity, biological target engagement, and physicochemical properties. The precise [1,2-c] ring fusion topology dictates the three-dimensional orientation of substituents within a kinase ATP-binding pocket, leading to substantial differences in potency and selectivity profiles compared to the [1,2-a] isomer [1]. Furthermore, the choice of the 5-bromo substituent is critical; it serves not only as a leaving group but its specific steric and electronic properties can profoundly impact downstream coupling efficiency and the binding affinity of resulting derivatives relative to chloro, iodo, or unsubstituted analogs [2]. The following quantitative evidence demonstrates that these are not interchangeable variables but key determinants of experimental outcomes.

Quantitative Differentiation of 5-Bromoimidazo[1,2-c]pyrimidine: Comparative Performance Data for Informed Procurement


Potent Kinase Inhibition in the Imidazo[1,2-c]pyrimidine Series: A Class-Level Comparison to Imidazo[1,2-a]pyrimidine Isomers

Imidazo[1,2-c]pyrimidine derivatives demonstrate potent inhibition of Syk family kinases, a profile that has been a key driver in their development as orally active agents. For example, compound 9f from this series showed strong in vitro inhibition of Syk and ZAP-70 kinases [1]. Critically, this class-level activity is associated with an improvement in oral in vivo efficacy that was not observed in related 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives, which, despite strong in vitro Syk inhibition, exhibited poor oral performance [1]. This suggests the imidazo[1,2-c]pyrimidine core possesses superior pharmacokinetic properties for this target, a key differentiator from structurally similar heterocycles.

Kinase Inhibition Medicinal Chemistry Sy Kinase ZAP-70

High-Affinity CCR4 Antagonism Achieved by an Advanced Imidazo[1,2-c]pyrimidine-Derived Compound

The 5-Bromoimidazo[1,2-c]pyrimidine core serves as a key intermediate for synthesizing potent antagonists of the chemokine receptor CCR4. A fully elaborated derivative (BDBM50380884, CHEMBL2018954) of this core demonstrates potent antagonist activity with a reported IC50 of 3.89 nM against the human CCR4 receptor [1]. While this value is for a derivative, it establishes the scaffold's potential to yield compounds with single-digit nanomolar potency for this target, a level of activity that positions it as a high-value starting point for medicinal chemistry campaigns.

GPCR CCR4 Antagonist Chemokine Receptor Immuno-oncology

SAR Insights: The Impact of Halogen Substitution on Imidazo[1,2-c]pyrimidine Reactivity and Binding

The presence of a bromine atom at the 5-position of the imidazo[1,2-c]pyrimidine core is a non-trivial structural feature. The bromine atom can act as both a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a key pharmacophoric element that engages in halogen bonding with target proteins [1]. The larger van der Waals radius and polarizability of bromine compared to chlorine or hydrogen can result in significantly different binding affinities and selectivities for the final drug-like molecule. The choice of the 5-bromo intermediate over the 5-chloro or unsubstituted analogs is therefore a strategic decision that influences both the accessible chemical space and the potential biological profile of the resulting derivatives [2].

Structure-Activity Relationship (SAR) Halogen Bonding Medicinal Chemistry Synthetic Chemistry

Optimal Use Cases for Procuring 5-Bromoimidazo[1,2-c]pyrimidine in Drug Discovery


Scaffold for Orally Bioavailable Kinase Inhibitors

5-Bromoimidazo[1,2-c]pyrimidine is an ideal starting material for medicinal chemistry programs aimed at developing orally bioavailable kinase inhibitors, particularly those targeting the Syk family (Syk, ZAP-70). Evidence indicates that this specific core imparts superior oral in vivo efficacy compared to closely related triazolopyrimidine cores, making it the preferred choice when oral dosing is a key project objective [1].

Synthesis of High-Potency CCR4 Antagonists

This compound is a valuable synthetic intermediate for creating potent chemical probes or drug candidates targeting the chemokine receptor CCR4. Derivatives built on the 5-Bromoimidazo[1,2-c]pyrimidine scaffold have demonstrated single-digit nanomolar IC50 values against this receptor, validating its utility for immunology and oncology target-focused projects [2].

Diversification via Palladium-Catalyzed Cross-Coupling

The presence of the bromine atom at the 5-position makes this compound a highly versatile building block for generating libraries of diverse analogs. It is particularly well-suited for exploring structure-activity relationships (SAR) through reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, enabling the rapid exploration of chemical space around the imidazo[1,2-c]pyrimidine core [3].

Investigating Kinase Selectivity Profiles

Due to the imidazo[1,2-c]pyrimidine scaffold's privileged nature as a kinase hinge binder, this 5-bromo derivative is an excellent entry point for synthesizing focused libraries to probe kinase selectivity. Its core is distinct from the imidazo[1,2-a]pyrimidine isomer, offering a different spatial vector for substituents, which can be exploited to achieve unique selectivity profiles across the kinome [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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